1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea
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Description
1-(4-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H18ClN3OS and its molecular weight is 323.84. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
A significant application of the compound is in pharmacological research. For instance, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), which showed an EC50 of 300 nM at the human UII receptor and was highly selective. This agonist, being drug-like and selective, is useful as a pharmacological research tool and as a potential drug lead (Croston et al., 2002).
Chemical Synthesis and Compound Development
Gazieva et al. (2009) studied α-Ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, which led to the synthesis of N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides. This research highlights the compound's role in developing new chemical structures and substances (Gazieva et al., 2009).
Corrosion Inhibition
Mistry et al. (2011) explored the use of 1,3,5-triazinyl urea derivatives, including 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, as efficient corrosion inhibitors for mild steel in acidic solutions. Their findings show that these compounds strongly adsorb on the steel surface, providing significant corrosion protection (Mistry et al., 2011).
Molecular Docking and Anticonvulsant Activity
Thakur et al. (2017) conducted a study on derivatives of urea/thiourea for anticonvulsant activity. Their research, which included molecular docking studies, revealed significant efficacy of certain compounds in protecting against convulsions, indicating the potential of these derivatives in medicinal chemistry (Thakur et al., 2017).
Environmental and Herbicide Studies
Katz and Strusz (1968) discussed the degradation of substituted urea herbicides like maloran, which involves a compound similar in structure to 1-(4-chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea. Their study contributes to understanding the environmental impact and breakdown of such herbicides (Katz & Strusz, 1968).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-19(2)13(14-4-3-9-21-14)10-17-15(20)18-12-7-5-11(16)6-8-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOZRRRPMTZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.